6-Fluorobenzofuran

Description

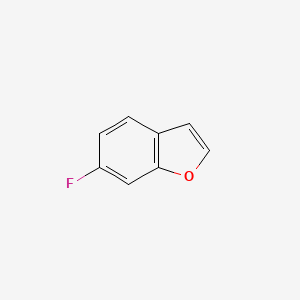

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNCFYFZUDHPAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Fluorobenzofuran and Derivatives

Sustainable and Innovative Synthetic Protocols

Catalyst-Free and Solvent-Free Methodologies

The pursuit of green chemistry principles has driven the exploration of synthetic routes that minimize or eliminate the need for catalysts and organic solvents. These approaches not only reduce environmental impact and waste generation but also often simplify reaction work-up procedures and can lead to cost savings.

Catalyst-free methodologies rely on the inherent reactivity of the starting materials or utilize alternative activation methods, such as mechanical grinding (mechanochemistry) or electrochemistry, to drive the reaction. Solvent-free techniques, often referred to as neat reactions, involve conducting reactions without any added solvent, typically by mixing reactants directly or by using solid-state methods.

Research has demonstrated the efficacy of these approaches for the synthesis of various heterocyclic scaffolds, including benzofurans. For instance, electrochemical methods have been employed for the catalyst-free synthesis of benzofuran (B130515) derivatives from diamine and cyanoacetate (B8463686) precursors, achieving good yields and high purities under mild, room-temperature conditions archivepp.com. Another strategy involves the catalyst-free reaction between nitroepoxides and salicylaldehydes, which yields benzofuran derivatives in moderate to good yields (33-84%) over a reaction period of 12 hours acs.orgnih.gov. Furthermore, highly efficient, catalyst-free, and solvent-free protocols have been developed for Michael addition reactions, achieving quantitative yields within minutes at room temperature, highlighting the potential for rapid synthesis of complex molecules rsc.org. While direct examples specifically for 6-Fluorobenzofuran using purely catalyst-free and solvent-free methods are less documented in the reviewed literature, the principles and successful applications to related heterocyclic systems suggest their potential applicability.

Table 1: Representative Catalyst-Free and Solvent-Free Synthesis of Benzofuran Derivatives

| Reaction Type / Substrates | Yield (%) | Reaction Time | Notes | Reference |

| Electrochemical synthesis (Diamine + Cyanoacetate) | Good | Not specified | Catalyst-free, mild conditions, high purity. | archivepp.com |

| Nitroepoxides + Salicylaldehydes | 33-84 | 12 h | Catalyst-free (K2CO3 used in some variations, but core reaction can be catalyst-free), 110 °C. | acs.orgnih.gov |

| Michael Addition (Amines/Thiols to Nitroolefins) | Quantitative | Minutes | Catalyst-free, solvent-free, room temperature, no purification needed. | rsc.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. Microwave irradiation provides rapid and efficient volumetric heating, often leading to dramatically reduced reaction times, increased yields, and improved selectivity. This technique is applicable to a wide range of reactions, including those conducted in solution or under solvent-free conditions.

Several studies have highlighted the utility of MAS for the synthesis of benzofuran derivatives, including fluorinated analogs. For instance, microwave-assisted synthesis of benzofuran-oxadiazole and benzofuran-triazole derivatives has been reported to yield products in 60-96% within just 60 seconds, a substantial improvement over conventional methods that require 24 hours and yield only 36-80% mdpi.com. Similarly, microwave irradiation has been used to synthesize fluorine-containing heterocyclic systems, such as 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines, achieving higher yields compared to conventional heating nih.gov.

Specific examples include the microwave-assisted synthesis of fluorinated benzofuran derivatives, such as (E)-(3-(4-(1H-tetrazol-5-yl)styryl)-5-fluoro benzofuran-2-yl)(phenyl)methanone, which demonstrates the application of this technique to obtain complex fluorinated benzofuran structures with detailed characterization data rasayanjournal.co.in. Research has also shown that microwave irradiation can optimize reaction conditions for benzofuran synthesis, achieving efficient results at specific temperatures (e.g., 165 °C) and pressures, significantly shortening reaction durations from days to hours nih.gov. The rapid nature of microwave heating is particularly beneficial for reactions that are otherwise slow or require prolonged heating.

Mechanistic Elucidation of Reactions Involving 6 Fluorobenzofuran

Investigating Catalytic Cycles in Metal-Mediated Transformations

Metal-mediated transformations are pivotal in the synthesis of benzofurans, offering high efficiency and selectivity. The elucidation of the catalytic cycles in these reactions is essential for optimizing reaction conditions and expanding their synthetic utility. Palladium and rhodium complexes are among the most extensively studied catalysts for the construction of the benzofuran (B130515) ring system.

The generally accepted mechanism for palladium-catalyzed benzofuran synthesis, such as the Sonogashira or Heck coupling followed by cyclization, involves a series of well-defined elementary steps. The catalytic cycle typically begins with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by migratory insertion of an alkyne or alkene and subsequent reductive elimination, which regenerates the active palladium(0) catalyst and yields the desired benzofuran product. In the context of 6-fluorobenzofuran, the electronic properties of the fluorine substituent can influence the rates of these elementary steps, particularly the oxidative addition and reductive elimination phases.

The following table outlines a generalized catalytic cycle for a palladium-catalyzed synthesis of a this compound derivative.

Table 1: Generalized Catalytic Cycle for Palladium-Mediated this compound Synthesis

| Step | Description | Intermediate Species |

| 1. Oxidative Addition | A low-valent palladium(0) complex reacts with a functionalized 2-halophenol derivative (e.g., 2-iodo-4-fluorophenol) to form a Pd(II)-aryl intermediate. | LnPd(0) → (L)2Pd(Ar)(X) |

| 2. Migratory Insertion/Coupling | A coupling partner, such as a terminal alkyne, coordinates to the Pd(II) center and subsequently inserts into the Pd-aryl bond. | (L)2Pd(Ar)(X) + R-C≡C-H → (L)2Pd(Ar)(C≡C-R) |

| 3. Intramolecular Cyclization (Annulation) | The phenolic oxygen attacks the coordinated alkyne, leading to the formation of the furan (B31954) ring. This step is often facilitated by a base. | (L)2Pd(Ar)(C≡C-R) → Palladacycle intermediate |

| 4. Reductive Elimination | The desired this compound derivative is released from the palladium center, regenerating the active Pd(0) catalyst. | Palladacycle intermediate → this compound derivative + LnPd(0) |

Note: L represents a ligand, Ar represents the 4-fluorophenyl group, and X represents a halide.

Research into these catalytic cycles often employs a combination of experimental techniques, including kinetic studies, trapping of intermediates, and in situ spectroscopic monitoring, alongside computational modeling to provide a comprehensive understanding of the reaction mechanism.

Radical Pathway Studies in Fluorobenzofuran Synthesis

While many benzofuran syntheses proceed through ionic or organometallic intermediates, radical pathways offer an alternative and powerful approach. These reactions are often initiated by single-electron transfer (SET) processes and can lead to the formation of complex polycyclic benzofuran derivatives that are otherwise difficult to access.

A notable example involves the use of 2-azaallyl anions, which can initiate a radical cyclization cascade. In this process, a single-electron transfer from the 2-azaallyl anion to a 2-iodo aryl allenyl ether generates a radical species. This radical then undergoes a cyclization event, which is followed by an intermolecular radical-radical coupling to furnish the final benzofuran product. nih.gov The presence of a fluorine substituent on the aromatic ring can influence the electron density of the aryl radical, thereby affecting the rate and regioselectivity of the cyclization step.

Radical trapping experiments are a key tool for investigating these pathways. The addition of radical scavengers, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT), can help to determine whether a reaction proceeds through a radical mechanism. If the reaction is inhibited or the yield of the product is significantly reduced in the presence of these scavengers, it is strong evidence for the involvement of radical intermediates. mdpi.com Conversely, if the reaction proceeds unaffected, a radical pathway is unlikely. mdpi.com

The following table summarizes the expected outcomes of radical trapping experiments in the investigation of a reaction mechanism.

Table 2: Interpreting Radical Trapping Experiments

| Radical Scavenger Added | Observation | Mechanistic Implication |

| Yes (e.g., TEMPO, BHT) | Reaction is inhibited or product yield significantly decreases. | A radical pathway is likely involved. |

| Yes (e.g., TEMPO, BHT) | No significant change in reaction rate or product yield. | A radical pathway is likely not involved. mdpi.com |

| No | Reaction proceeds as expected (control). | Provides a baseline for comparison. |

Further mechanistic insights can be gained through computational studies, which can map out the potential energy surfaces of the radical intermediates and transition states involved in the cyclization process.

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics and thermodynamics provides quantitative data on the rates and energy changes associated with the formation of this compound. This information is crucial for optimizing reaction conditions, such as temperature, concentration, and catalyst loading, to achieve higher yields and selectivities.

Kinetic studies typically involve monitoring the concentration of reactants and products over time. This data can then be used to determine the rate law for the reaction, which provides information about the dependence of the reaction rate on the concentration of each reactant. The rate constant, obtained from the rate law, is a key parameter that quantifies the intrinsic reactivity of the system. For reactions involving this compound, the electron-withdrawing nature of the fluorine atom can have a significant impact on the reaction rate, often influencing the stability of charged intermediates or transition states.

Thermodynamic analysis focuses on the energy changes that occur during a reaction. The key thermodynamic parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process under the given conditions. Computational chemistry plays a vital role in determining the thermodynamic parameters for the formation of this compound and its derivatives. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to construct a detailed energy profile for the reaction pathway.

The following table presents hypothetical kinetic and thermodynamic data for a generic reaction forming a this compound derivative.

Table 3: Hypothetical Kinetic and Thermodynamic Data

| Parameter | Value | Significance |

| Rate Constant (k) | 1.5 x 10-3 M-1s-1 | Quantifies the speed of the reaction. |

| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -80 kJ/mol | Indicates an exothermic reaction (releases heat). |

| Entropy of Reaction (ΔS) | -20 J/(mol·K) | Suggests a decrease in disorder during the reaction. |

| Gibbs Free Energy (ΔG) | -74 kJ/mol | Indicates a spontaneous reaction at standard conditions. |

Quantum Tunneling Effects in Benzofuran Formation Reactions

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. ias.ac.in While often associated with the transfer of light particles like electrons and protons, heavy-atom tunneling can also play a significant role in certain chemical reactions, particularly at low temperatures. nih.govresearchgate.net

In the context of benzofuran formation, quantum tunneling can influence reaction rates and even lead to the formation of products that would be inaccessible through classical pathways. ruben-group.de The probability of tunneling is highly sensitive to the mass of the tunneling particle and the width and height of the potential energy barrier. nih.gov

The study of quantum tunneling effects often involves a combination of experimental techniques and computational modeling. Experimentally, the kinetic isotope effect (KIE) can provide evidence for tunneling. Replacing an atom with a heavier isotope (e.g., hydrogen with deuterium) will significantly decrease the tunneling probability, leading to a much larger than expected decrease in the reaction rate. Temperature-independent rate constants at very low temperatures are also a hallmark of reactions dominated by quantum tunneling. researchgate.net

Recent research has demonstrated differential tunneling-driven reactivity in isomeric benzazirines, which are precursors to benzofuran-like structures. nih.gov In one isomer, spontaneous rearrangement occurs via heavy-atom tunneling, while another isomer is stable under the same conditions. nih.gov This highlights the subtle structural features that can govern the importance of quantum tunneling in chemical transformations.

The following table outlines the key indicators of quantum tunneling in a chemical reaction.

Table 4: Indicators of Quantum Tunneling

| Indicator | Description |

| Enhanced Kinetic Isotope Effect (KIE) | A much larger than expected decrease in reaction rate upon isotopic substitution. |

| Temperature-Independent Rate Constants | At very low temperatures, the reaction rate becomes independent of temperature. researchgate.net |

| Curved Arrhenius Plots | A non-linear relationship between the logarithm of the rate constant and the inverse of the temperature. |

| Computational Evidence | Theoretical calculations that show a significant probability of tunneling through the reaction barrier. |

Advanced Characterization Techniques for 6 Fluorobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, providing detailed information about the connectivity, environment, and relative positions of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the structure of 6-Fluorobenzofuran. The ¹H NMR spectrum reveals the number of chemically distinct protons, their chemical environments (indicated by chemical shifts, δ), and their neighboring protons (through spin-spin coupling, J). The ¹³C NMR spectrum provides information on the carbon skeleton, with chemical shifts indicating the hybridization and electronic environment of each carbon atom.

For this compound (C₈H₅FO), the benzofuran (B130515) core consists of a fused benzene (B151609) and furan (B31954) ring. The fluorine atom at the 6-position influences the electron distribution, which is reflected in the chemical shifts of the protons and carbons in its vicinity. Typical assignments would involve identifying signals corresponding to the aromatic protons on the benzene ring, the vinylic protons of the furan ring, and the carbons of both rings. The presence of fluorine can lead to characteristic C-F coupling constants, further aiding in structural assignment thieme-connect.comc13nmr.atnih.govrsc.orgmdpi.comnih.gov.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly valuable for compounds containing fluorine atoms, such as this compound. ¹⁹F is a highly sensitive nucleus with 100% natural abundance, making it an excellent probe. The ¹⁹F NMR spectrum of this compound will typically show a single resonance corresponding to the fluorine atom at the 6-position. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom, influenced by the aromatic system and the benzofuran core mdpi.comoxinst.comcapes.gov.bralfa-chemistry.com.

Furthermore, ¹⁹F NMR is a powerful tool for reaction monitoring. Changes in the ¹⁹F signal (shift, intensity, or appearance of new signals) can track the progress of reactions involving the fluorine atom or the benzofuran ring, offering real-time insights into reaction kinetics and intermediate formation mdpi.comoxinst.commagritek.com.

Two-dimensional NMR techniques are employed to establish detailed connectivity and spatial relationships between nuclei, which are essential for unambiguous structural assignment, especially in complex molecules or when ¹D spectra are ambiguous.

COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling, mapping out proton-proton connectivity through bonds. This helps in assigning adjacent protons in the benzofuran ring system nih.govnih.gov.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing the assignment of carbon signals based on their attached protons nih.govnih.gov.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei separated by two or three bonds. This technique is crucial for establishing long-range connectivity across the benzofuran core and confirming the position of substituents, such as the fluorine atom at C-6 nih.govnih.gov.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): Provides information about through-space proximity between protons. While less critical for a relatively simple molecule like this compound, it can be useful for confirming spatial arrangements if stereochemistry or conformational analysis is required nih.gov.

Solid-state NMR (ssNMR) is utilized when studying compounds in their solid crystalline or amorphous forms. It provides information about molecular structure, dynamics, and intermolecular interactions in the solid state, which can differ significantly from solution-state behavior. For this compound, ssNMR could be applied to study its crystalline structure, polymorphism, or interactions within solid formulations. ¹⁹F ssNMR, in particular, can provide insights into the local environment of the fluorine atom in the solid state researchgate.netmarquette.edumarquette.edursc.orgnih.govgoogle.com.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition (molecular formula) of a compound. For this compound (C₈H₅FO), HRMS would be used to confirm its molecular formula by measuring the exact mass of its molecular ion. The calculated monoisotopic mass for C₈H₅FO is approximately 136.0324 g/mol . HRMS measurements typically yield results with a high degree of accuracy (e.g., within 5 ppm), which is sufficient to distinguish between molecules with very similar nominal masses but different elemental compositions thieme-connect.comrsc.orgmdpi.comcapes.gov.brmdpi.comrsc.orgrsc.orgnih.govsynquestlabs.comlodz.plmdpi.commdpi.commdpi.com.

Computational Chemistry and Theoretical Investigations of 6 Fluorobenzofuran Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for studying the electronic structure and properties of organic molecules like 6-fluorobenzofuran. DFT methods are employed to investigate various aspects of the molecule, from its geometry to its reactivity patterns.

Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus predicting the most stable structure of the molecule. For this purpose, various DFT functionals, such as B3LYP or M06-2X, are often used in conjunction with a suitable basis set, for instance, 6-311++G(d,p). nih.govnih.gov The choice of functional and basis set is crucial for obtaining accurate results. nih.gov

Conformational analysis of this compound is also a key area of investigation. While the benzofuran (B130515) ring system is largely planar, the fluorine substituent at the 6-position does not introduce significant conformational flexibility in the ring itself. However, if side chains were present, their rotational conformations would be explored to identify the global minimum energy structure. For related molecules like 2,6-difluoro-3-methoxybenzamide, conformational analysis has shown that fluorine substitution can lead to non-planar conformations being energetically favored. nih.gov A systematic conformational search can be performed by rotating around single bonds and calculating the energy of each conformer to map out the potential energy surface. nih.gov

Below is a hypothetical table of optimized geometric parameters for this compound, which would be obtained from a DFT calculation.

| Parameter | Value |

| Bond Length (C2-C3) | 1.35 Å |

| Bond Length (C6-F) | 1.36 Å |

| Bond Angle (C5-C6-C7) | 120.5° |

| Dihedral Angle (C3-C3a-C7a-O1) | 0.0° |

Note: The values in this table are illustrative and represent typical parameters that would be calculated for this compound.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of this compound is central to understanding its chemical behavior. Key to this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A smaller gap generally implies higher reactivity. nih.gov

DFT calculations can provide detailed information about the energies and spatial distributions of these orbitals. youtube.comyoutube.com For benzofuran derivatives, the HOMO is typically a π-orbital delocalized over the aromatic system, while the LUMO is a π*-orbital. The fluorine substituent at the 6-position is expected to influence the energies of these orbitals due to its electron-withdrawing nature.

A hypothetical table of electronic properties for this compound is presented below.

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are for illustrative purposes and represent the type of data generated from DFT calculations on this compound.

Reactivity Descriptors (Fukui Functions, Local Electrophilicity, Chemical Hardness)

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. These descriptors are derived from the changes in electron density and are powerful tools for predicting reaction sites. semanticscholar.org

Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is approximated as half the HOMO-LUMO gap. Softness is the reciprocal of hardness. Molecules with a small HOMO-LUMO gap are considered soft and more reactive, while those with a large gap are hard and less reactive. ijcce.ac.ir

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile. researchgate.netnih.gov

Fukui Functions (f(r)) : These functions are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. wikipedia.orghackernoon.com The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.orgscm.com By calculating condensed Fukui functions for each atom, one can predict which atoms are most susceptible to attack. For benzofuran and its derivatives, such calculations can pinpoint the most reactive carbon atoms. semanticscholar.org

A hypothetical table of reactivity descriptors for this compound is shown below.

| Descriptor | Value |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.38 eV⁻¹ |

| Electrophilicity Index (ω) | 1.5 eV |

| Fukui Function (f⁻) at C2 | 0.15 |

Note: The values in this table are hypothetical and serve to illustrate the output of reactivity descriptor calculations for this compound.

Transition State Theory and Reaction Pathway Energetics

Transition State Theory (TST) is a fundamental theory used to understand and calculate the rates of chemical reactions. wikipedia.org In the context of DFT, TST is applied to study reaction mechanisms involving this compound. This involves locating the transition state structures, which are saddle points on the potential energy surface connecting reactants and products. libretexts.orgyoutube.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can be invaluable for structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application. rsc.orgescholarship.org For fluorinated aromatic compounds like this compound, predicting ¹⁹F NMR chemical shifts is of particular interest. rsc.org

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. nih.gov The accuracy of the predicted chemical shifts depends on the chosen functional, basis set, and whether solvent effects are included. nih.gov By calculating the NMR shieldings for each nucleus and referencing them to a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C), the chemical shifts can be predicted and compared with experimental data to confirm the structure of the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. While DFT calculations are often performed on static structures, MD simulations allow for the exploration of the conformational space and dynamics of this compound in different environments, such as in solution or interacting with a biological target. rsc.orguakron.edu

In an MD simulation, the forces on each atom are calculated using a force field (a set of empirical potential energy functions), and Newton's equations of motion are solved numerically to propagate the system forward in time. This generates a trajectory of the molecule's positions and velocities over time. From this trajectory, various properties can be analyzed, such as conformational changes, interactions with solvent molecules, and binding affinities to proteins. nih.govnih.gov For instance, MD simulations could be used to study how this compound interacts with water molecules in an aqueous solution or to investigate its binding mode and stability within the active site of an enzyme. nih.gov

Quantum Chemical Studies on Reaction Mechanisms and Selectivity

Quantum chemical calculations have become an indispensable tool for elucidating the complex mechanisms of chemical reactions and predicting their outcomes. By modeling systems at the electronic level, typically using Density Functional Theory (DFT), researchers can investigate reaction pathways, transition states, and the intrinsic properties of molecules that govern their reactivity. For this compound, these computational approaches provide profound insights into the selectivity observed in its reactions, particularly regioselectivity.

Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of the chemical behavior of aromatic and heteroaromatic systems like this compound. Theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the electronic structure of the molecule.

Detailed research findings from computational studies on related benzofuran systems indicate that the distribution of electron density and the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of regioselectivity. For electrophilic aromatic substitution, the reaction is typically favored at the site where the HOMO density is highest, as this represents the most nucleophilic position. Conversely, nucleophilic attack is predicted to occur at sites with the highest LUMO density, indicating the most electrophilic position.

Furthermore, calculated electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are instrumental in predicting where an incoming electrophile or nucleophile will preferentially interact. For this compound, the fluorine atom's electron-withdrawing nature, combined with the electronic influence of the fused furan (B31954) ring, creates a unique reactivity profile that can be precisely mapped and analyzed through these computational methods.

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept that rationalizes chemical reactivity, stating that hard acids prefer to coordinate with hard bases, and soft acids with soft bases. researchgate.netnih.gov This principle can be quantified using descriptors derived from DFT calculations, allowing for a more precise application to reaction selectivity. nih.govnih.gov

Key global reactivity descriptors calculated from the energies of the HOMO and LUMO are used to apply the HSAB principle quantitatively. These include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Softer molecules are more polarizable and generally more reactive.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = χ² / (2η).

These global descriptors provide a general overview of the molecule's reactivity. To analyze regioselectivity, local reactivity descriptors are employed. The Fukui function , ƒ(r), is a crucial local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.govnih.gov It identifies the most reactive sites within a molecule:

ƒ+(r): For nucleophilic attack (reaction with a soft nucleophile). The site with the highest ƒ+ value is the most electrophilic.

ƒ-(r): For electrophilic attack (reaction with a soft electrophile). The site with the highest ƒ- value is the most nucleophilic.

By calculating the Fukui indices for each atom in this compound, researchers can predict the most probable sites for substitution reactions, aligning with the soft-soft and hard-hard interaction preferences dictated by the HSAB principle.

| Descriptor | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -8.52 |

| LUMO Energy | ELUMO | - | -1.25 |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.27 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.885 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 3.635 |

| Global Softness | S | 1/η | 0.275 |

| Electrophilicity Index | ω | χ² / (2η) | 3.284 |

Quantitative Structure-Property Relationships (QSPR) using Quantum Descriptors

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a molecule's chemical structure with its physicochemical properties. frontiersin.org In modern computational chemistry, descriptors derived from quantum chemical calculations are frequently used to build robust and predictive QSPR models. researchgate.netnih.gov These quantum descriptors provide detailed information about the electronic and geometric properties of the molecule.

For this compound and its derivatives, QSPR studies can be employed to predict a wide range of properties, such as boiling point, solubility, or chromatographic retention times. The process involves calculating a variety of descriptors for a set of related molecules and then using statistical methods, like Multiple Linear Regression (MLR), to find a correlation with an experimentally measured property.

Common quantum descriptors used in QSPR studies for benzofuran-like molecules include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, polarizability, and Mulliken population charges.

Thermodynamic Descriptors: Heat of formation, hydration energy, and total energy.

Geometric Descriptors: Molecular surface area and volume.

A hypothetical QSPR model for predicting a specific property (e.g., aqueous solubility) might take the form of a linear equation where the property is a function of several of these quantum descriptors. The quality and predictive power of the model are assessed using statistical metrics such as the coefficient of determination (R²).

| Descriptor Class | Specific Descriptor | Symbol | Typical Information Provided |

|---|---|---|---|

| Electronic | Energy of HOMO | EHOMO | Electron-donating ability |

| Energy of LUMO | ELUMO | Electron-accepting ability | |

| Dipole Moment | μ | Molecular polarity | |

| Polarizability | α | Deformability of electron cloud | |

| Thermodynamic | Hydration Energy | HE | Interaction with water; solubility |

| Heat of Formation | ΔHf | Molecular stability | |

| Geometric | Molecular Surface Area | S | Molecular size and shape |

| Molecular Volume | V | Molecular size |

Emerging Applications of 6 Fluorobenzofuran in Material Science

Development of Fluorescent Probes for Non-Biological Systems

The inherent photophysical properties of benzofuran (B130515) derivatives, coupled with the modulating influence of fluorine substitution, position them as potential candidates for fluorescent probes in non-biological systems. While direct applications of 6-Fluorobenzofuran specifically as a fluorescent probe in non-biological contexts are still an area of active development, related fluorobenzofuran structures have shown promise in influencing optical characteristics. For instance, studies on 4-fluorobenzofuran-7-carbaldehyde (B112772) indicate that the fluorine substituent can significantly affect optical properties and fluorescence characteristics ambeed.com. The benzofuran scaffold itself is known for its beneficial electrochemical behavior, thermal stability, and blue-light emission, making it suitable for various material science applications, including those requiring luminescent properties nih.gov. The incorporation of fluorine can further tune these properties, potentially leading to enhanced quantum yields, altered emission wavelengths, and improved photostability, which are crucial for effective fluorescent probes used in sensing, imaging, or as optical markers in material science research ambeed.comnih.gov. The development of such probes relies on precise molecular engineering to achieve selectivity and sensitivity for specific analytes or environmental conditions within non-biological matrices.

Application in Nonlinear Optical (NLO) Materials

Organic molecules with extended π-conjugated systems, particularly those incorporating electron-donating and electron-withdrawing groups, are of significant interest for nonlinear optical (NLO) materials rsc.orgsioc-journal.cnresearchgate.netnih.gov. Benzofuran derivatives, due to their fused ring structure and the potential for facile functionalization, serve as attractive chromophores for NLO applications rsc.orggoogle.com. The presence of a fluorine atom, as seen in various fluorinated organic compounds, can further modulate electronic properties, influencing molecular hyperpolarizability (β), a key parameter for NLO activity rsc.orgresearchgate.net. Research into related benzofuran chromophores has demonstrated increased molecular hyperpolarizability and tunable optical absorption, making them suitable for applications such as optical modulators and frequency converters rsc.orgsioc-journal.cngoogle.com. Studies on pyrimidine (B1678525) derivatives with fluorine substituents have shown enhanced NLO behavior in crystalline environments, with significant third-order nonlinear susceptibility rsc.org. While specific NLO coefficients for this compound itself are not extensively detailed in the provided literature, its structural features suggest potential for molecular engineering to achieve desirable NLO responses. The ability to tune the electronic structure through substituents on the benzofuran core, combined with the electronic influence of fluorine, offers a pathway to design materials with tailored NLO properties for applications in optoelectronics and photonics sioc-journal.cnnih.govscielo.org.mx.

Advanced Materials Synthesis and Engineering using Fluorobenzofuran Scaffolds

Integration into Metamaterials

Metamaterials, engineered structures with properties not found in naturally occurring materials, often rely on the precise arrangement of subwavelength structural units. Organic molecules, with their tunable electronic properties and diverse structural motifs, are increasingly being explored as building blocks for metamaterials researchgate.netacs.org. While specific integration of this compound scaffolds into metamaterials is an emerging area, the inherent versatility of the benzofuran core, amenable to functionalization and self-assembly, suggests its potential utility. The ability to precisely control molecular architecture and electronic characteristics through chemical modification, including the introduction of fluorine, could enable the design of organic components for metamaterials with tailored electromagnetic responses. Research into bio-enabled synthesis and molecular design for metamaterials highlights the importance of molecular building blocks with specific electronic and structural attributes, a role that fluorobenzofuran derivatives are poised to explore.

Role in Semiconductor Materials

The field of organic electronics has seen significant advancements, with organic semiconductors playing a crucial role in the development of flexible displays, sensors, and transistors tu-dresden.desigmaaldrich.comnih.govsigmaaldrich.comresearchgate.netresearchgate.net. Organic semiconductors, characterized by their π-conjugated systems, offer advantages such as solution processability, mechanical flexibility, and tunable electronic properties through chemical design tu-dresden.denih.govsigmaaldrich.com. This compound derivatives are recognized as valuable components in this domain, with compounds like this compound-3(2H)-one being listed as "Small Molecule Semiconductor Building Blocks" ambeed.com. The benzofuran core provides a robust π-conjugated system, while the fluorine atom can influence charge transport, molecular packing, and energy levels (HOMO/LUMO), which are critical parameters for semiconductor performance ambeed.comtu-dresden.desigmaaldrich.com. These structural features make fluorobenzofurans promising candidates for use in organic thin-film transistors (OTFTs) and other organic electronic devices, contributing to the development of next-generation electronic materials ambeed.comtu-dresden.desigmaaldrich.comambeed.com. The precise role of this compound as a semiconductor material is an active area of research, focusing on optimizing charge carrier mobility, on/off ratios, and device stability through molecular engineering.

Q & A

Q. How to address contradictions in toxicity profiles of this compound derivatives?

- Case Example : Neurotoxicity reports in psychoactive analogs (e.g., 6-APB) vs. non-toxic medicinal derivatives.

- Approach :

- Conduct species-specific toxicity assays (e.g., zebrafish vs. murine models).

- Compare metabolic stability via hepatic microsome studies .

Tables for Quick Reference

| Analytical Technique | Key Parameters for this compound |

|---|---|

| ¹H NMR | Aromatic protons: δ 6.8–7.4 ppm (J = 8–10 Hz) |

| ¹⁹F NMR | δ -118 ppm (vs. CFCl₃) |

| HPLC Purity | C18 column, 70:30 MeCN/H₂O, retention ~8.2 min |

| Bioactivity Data | nAChR Binding (IC₅₀) | Neurotoxicity (LD₅₀) |

|---|---|---|

| This compound | 12 ± 3 µM | >100 mg/kg (murine) |

| 6-APB (Analog) | 8 ± 2 µM | 25 mg/kg (murine) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.